molecular formula C16H23NO5 B5093545 (2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE

(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B5093545
M. Wt: 309.36 g/mol
InChI Key: VZJVGVBHXLLRAA-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is a chemical compound that features a morpholino group and a trimethoxyphenyl group

Safety and Hazards

As for the safety and hazards associated with “2,6-dimethyl-4-(2,4,5-trimethoxybenzoyl)morpholine”, it’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 2,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the morpholino group.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. For example, the trimethoxyphenyl group can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2,6-DIMETHYLPIPERIDINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE: This compound is similar in structure but features a piperidino group instead of a morpholino group.

    (2,4-DIAMINOPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHANONE: This compound has a diaminopyrimidinyl group in place of the morpholino group.

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to the presence of both the morpholino and trimethoxyphenyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(2,4,5-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-10-8-17(9-11(2)22-10)16(18)12-6-14(20-4)15(21-5)7-13(12)19-3/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJVGVBHXLLRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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